molecular formula C29H39N5O8 B13394881 9-[(N-tert-butylglycyl)amino]-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

9-[(N-tert-butylglycyl)amino]-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

Cat. No.: B13394881
M. Wt: 585.6 g/mol
InChI Key: SOVUOXKZCCAWOJ-UHFFFAOYSA-N
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Description

This compound is a tetracycline-class derivative characterized by a complex polycyclic framework with strategic substitutions that enhance its pharmacological profile. Structurally, it shares the octahydrotetracene backbone common to tetracyclines but is distinguished by a tert-butylglycyl amino group at position 9 and dimethylamino groups at positions 4 and 7 (). These modifications are designed to improve antibacterial activity and circumvent resistance mechanisms, such as efflux pumps and ribosomal protection proteins, prevalent in tetracycline-resistant pathogens (). The compound also features multiple hydroxyl and ketone groups, contributing to its polarity and binding affinity for bacterial ribosomes. A novel crystal form of this compound has been reported, enhancing its suitability for pharmaceutical formulations like freeze-dried powders ().

Properties

Molecular Formula

C29H39N5O8

Molecular Weight

585.6 g/mol

IUPAC Name

9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)

InChI Key

SOVUOXKZCCAWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tigecycline is synthesized through a series of chemical reactions starting from minocycline. The process involves the addition of a glycine moiety to the 9-position of minocycline, resulting in the formation of tigecycline. The synthetic route typically includes steps such as hydrogenation, acylation, and cyclization under controlled conditions .

Industrial Production Methods

In industrial settings, tigecycline is produced by dissolving the compound in water and then lyophilizing (freeze-drying) the solution to form solid cakes of amorphous tigecycline. These cakes are then loaded under nitrogen into stoppered glass vials and shipped to end users such as hospital pharmacies .

Chemical Reactions Analysis

Types of Reactions

Tigecycline undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form metabolites such as a glucuronide, an N-acetyl metabolite, and a tigecycline epimer .

Common Reagents and Conditions

Common reagents used in the reactions involving tigecycline include hydrogen gas for hydrogenation, acyl chlorides for acylation, and various catalysts to facilitate cyclization. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Major Products

The major products formed from the reactions involving tigecycline include its primary metabolites, which are formed in trace amounts. These metabolites include a glucuronide, an N-acetyl metabolite, and a tigecycline epimer .

Scientific Research Applications

Tigecycline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of antibiotic resistance and the development of new antibiotics. In biology, tigecycline is used to study the effects of antibiotics on bacterial cells and the mechanisms of bacterial resistance .

In medicine, tigecycline is used to treat various bacterial infections, including complicated skin and skin structure infections, complicated intra-abdominal infections, and community-acquired bacterial pneumonia. It has also shown effectiveness against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus .

In industry, tigecycline is used in the development of new antibiotics and as a reference compound in analytical methods for the quantitation of antibiotics in pharmaceutical products .

Mechanism of Action

Tigecycline exerts its effects by inhibiting protein translation in bacteria. It binds to the 30S ribosomal subunit and blocks the entry of amino-acyl transfer ribonucleic acid molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting bacterial protein synthesis . The antileukemic activity of tigecycline can be attributed to the inhibition of mitochondrial protein translation in eukaryotic cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetracycline Analogues

Structural Modifications and Functional Groups

Key structural differences between the target compound and related tetracyclines are outlined below:

Compound Position 9 Substitution Position 4/7 Substitution Key Functional Groups Reference
Target Compound N-tert-butylglycyl amino 4,7-bis(dimethylamino) 3,10,12,12a-tetrahydroxy; 1,11-diketone
Tigecycline tert-butylamino glycolyl 7-dimethylamino 3,10,12-trihydroxy; 1,11-diketone
9-Amino-6-deoxy-5-hydroxy tetracycline Amino 4-dimethylamino 3,5,10,12,12a-pentahydroxy; 1,11-diketone
Minocycline 7-dimethylamino 4-dimethylamino 3,10,12-trihydroxy; 1,11-diketone

Analysis :

  • Bis(dimethylamino) groups at positions 4 and 7 may enhance ribosomal binding by increasing cationic charge, similar to minocycline’s 7-dimethylamino group, which improves penetration into gram-negative bacteria ().
Mechanism of Action (MOA) and Resistance

Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. Structural similarities among analogues dictate shared MOAs, but substitutions influence potency and resistance profiles:

  • The target compound’s hydroxyl and dimethylamino groups likely stabilize interactions with the ribosome’s Mg²⁺-coordinated binding pocket, akin to tigecycline ().
  • Resistance mechanisms, such as ribosomal protection proteins (e.g., TetM), are less effective against the target compound due to its bulky tert-butylglycyl group, which disrupts TetM-induced conformational changes ().
Physicochemical and Pharmacokinetic Properties
  • Solubility : The hydroxyl-rich structure confers moderate water solubility, comparable to tigecycline. However, the tert-butyl group may enhance lipophilicity, improving tissue penetration ().
  • Stability: The novel crystal form reported in enhances thermal stability, making it suitable for lyophilized formulations.
  • Synthesis : Unlike naturally derived tetracyclines (e.g., oxytetracycline), the target compound is semi-synthetic, synthesized via transition metal-based chemistry ().
Antibacterial Activity

While specific MIC (Minimum Inhibitory Concentration) data are unavailable in the provided evidence, structural parallels suggest broad-spectrum activity against gram-positive and gram-negative bacteria, including strains resistant to earlier tetracyclines. The tert-butylglycyl group may confer activity against Acinetobacter baumannii and Staphylococcus aureus , similar to tigecycline ().

Potential for Overcoming Resistance

Comparative genomic studies () highlight that novel substitutions in tetracycline analogues can evade resistance genes (e.g., tetB, tetM). The target compound’s unique modifications align with strategies to bypass efflux and ribosomal protection, as seen in third-generation tetracyclines like eravacycline ().

Limitations and Challenges
  • Toxicity: The dimethylamino groups may increase the risk of dose-dependent hepatotoxicity, a known issue with tetracyclines ().
  • Synthetic Complexity : The multi-step synthesis involving tert-butylglycyl incorporation () may limit scalability.

Biological Activity

The compound 9-[(N-tert-butylglycyl)amino]-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide , commonly referred to as Tigecycline , is a glycylcycline antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. This article explores its biological activity, including mechanisms of action, efficacy in clinical settings, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H39N5O8
  • Molecular Weight : 585.65 g/mol
  • CAS Number : 220620-09-7
  • Chemical Structure : Tigecycline Structure

Tigecycline exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit , preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action effectively halts bacterial growth and replication, making it particularly effective against tetracycline-resistant strains.

Key Mechanisms:

  • Inhibition of Protein Synthesis : Binds to the ribosome and inhibits translation.
  • Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

Tigecycline has demonstrated effectiveness against a variety of pathogens, including:

Bacterial StrainSensitivity
Staphylococcus aureusSensitive
Escherichia coliSensitive
Klebsiella pneumoniaeSensitive
Acinetobacter baumanniiSensitive
Streptococcus pneumoniaeSensitive

Case Studies

  • Complicated Skin Infections : In a clinical trial involving patients with complicated skin and skin structure infections (cSSSI), Tigecycline was shown to be effective in treating infections caused by resistant strains of bacteria. The study reported a clinical success rate of approximately 85% in patients treated with Tigecycline compared to 70% in those treated with comparator antibiotics .
  • Pneumonia Treatment : A study published in the Journal of Antimicrobial Chemotherapy highlighted Tigecycline's effectiveness in treating community-acquired pneumonia caused by multi-drug resistant bacteria. The study noted a significant reduction in mortality rates among patients treated with Tigecycline .

Pharmacokinetics

Tigecycline is administered intravenously and has a unique pharmacokinetic profile:

  • Volume of Distribution : High (approximately 7 L/kg)
  • Half-Life : Approximately 27 hours
  • Excretion : Primarily through bile and feces.

Safety and Side Effects

While generally well-tolerated, Tigecycline can cause side effects including:

  • Nausea
  • Vomiting
  • Diarrhea
  • Increased liver enzymes

Risk Assessment

A meta-analysis indicated that the incidence of adverse effects was comparable to other antibiotics but noted an increased risk of gastrointestinal disturbances .

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